![molecular formula C20H16ClN3O2 B2712305 3-[3-(3-氯苯基)-1,2,4-噁二唑-5-基]-1-乙基-6-甲基喹啉-4(1H)-酮 CAS No. 1260733-17-2](/img/structure/B2712305.png)
3-[3-(3-氯苯基)-1,2,4-噁二唑-5-基]-1-乙基-6-甲基喹啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one” is a complex organic molecule that contains several functional groups including a chlorophenyl group, an oxadiazole ring, and a quinolinone structure . These functional groups are known to exhibit various biological activities, which could make this compound potentially useful in fields like medicinal chemistry .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through multi-step organic reactions involving the formation of the oxadiazole ring and the coupling of the different functional groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the oxadiazole and quinolinone rings. These rings are aromatic, meaning they contain a cycle of pi electrons that contributes to the compound’s stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, while the oxadiazole ring might participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the chlorophenyl group could increase the compound’s lipophilicity, affecting its solubility in different solvents .科学研究应用
抗菌特性
3-[3-(3-氯苯基)-1,2,4-恶二唑-5-基]-1-乙基-6-甲基喹啉-4(1H)-酮及其衍生物表现出显着的抗菌特性。研究表明此类化合物的合成和表征揭示了它们对各种细菌和真菌菌株的潜力。值得注意的是,某些衍生物已显示出对诸如大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌和化脓性链球菌等病原体的显着抗菌活性,以及对白色念珠菌、黑曲霉和棒曲霉的抗真菌功效( Desai & Dodiya, 2014),(Desai、Shihora 和 Moradia,2007),(Dodiya、Shihory 和 Desai,2012)。
细胞毒性评估
研究还探讨了喹啉-恶二唑偶联物的细胞毒性潜力,旨在了解它们对癌细胞系的影响。初步评估表明有希望的方向,尤其是在靶向特定癌细胞方面,表明该化合物与癌症研究和潜在治疗应用相关(Hassanzadeh 等,2019)。
热物理性质
对 1,3,4-恶二唑衍生物(包括与主题化合物相关的衍生物)的热物理性质的研究,深入了解了它们在不同温度下在不同溶剂中的行为。这些知识有助于更深入地了解该化合物的溶质-溶剂相互作用,可能为其在各种科学和工业过程中的应用提供信息(Godhani、Dobariya、Sanghani 和 Mehta,2017)。
合成和表征
喹啉衍生物的合成和表征,包括与 3-[3-(3-氯苯基)-1,2,4-恶二唑-5-基]-1-乙基-6-甲基喹啉-4(1H)-酮相关的衍生物,对于扩展化合物的应用至关重要。该领域的努力包括探索各种合成途径并评估这些衍生物的抗菌、抗炎和镇痛特性。这项研究为进一步探索该化合物在药物化学和其他科学领域的潜力提供了基础知识(Farag 等,2012)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-3-24-11-16(18(25)15-9-12(2)7-8-17(15)24)20-22-19(23-26-20)13-5-4-6-14(21)10-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZIJPHSVOLRPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

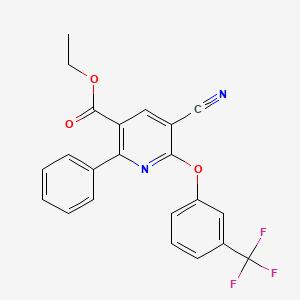
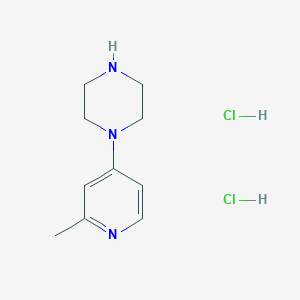
![N-[Cyano-(2,3-dimethoxyphenyl)methyl]indolizine-2-carboxamide](/img/structure/B2712226.png)
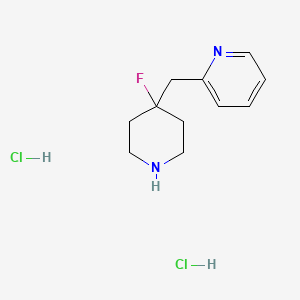
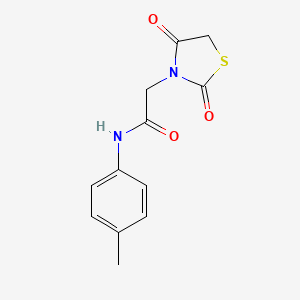
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2712230.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2712232.png)
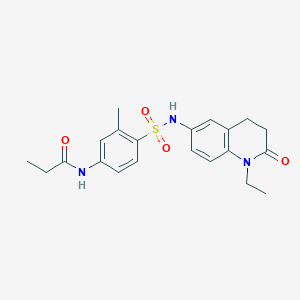
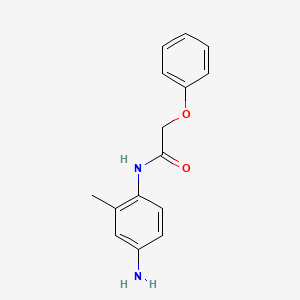
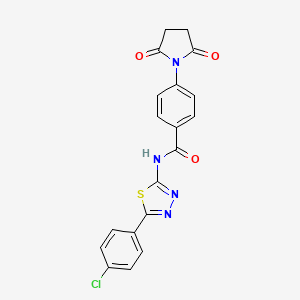
![1-[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one](/img/structure/B2712237.png)
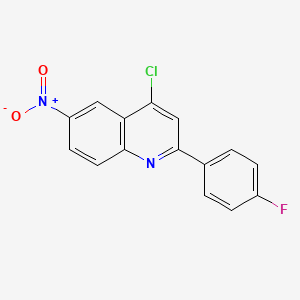
![2-(4-Chlorophenyl)-3-({[(4-methylbenzoyl)oxy]imino}methyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B2712240.png)
![3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2712243.png)